molecular formula C25H30N4O3 B14437120 8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin CAS No. 76239-39-9

8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin

Cat. No.: B14437120
CAS No.: 76239-39-9
M. Wt: 434.5 g/mol
InChI Key: UHODORZLRVPIQO-VBYAGUOWSA-N
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Description

8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound that belongs to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

8-Farnesyloxy-3-(1H-tetrazol-5-yl)coumarin can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the farnesyl group, tetrazole ring, and coumarin core, which imparts distinct chemical and biological properties.

Properties

CAS No.

76239-39-9

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

3-(2H-tetrazol-5-yl)-8-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one

InChI

InChI=1S/C25H30N4O3/c1-17(2)8-5-9-18(3)10-6-11-19(4)14-15-31-22-13-7-12-20-16-21(24-26-28-29-27-24)25(30)32-23(20)22/h7-8,10,12-14,16H,5-6,9,11,15H2,1-4H3,(H,26,27,28,29)/b18-10+,19-14+

InChI Key

UHODORZLRVPIQO-VBYAGUOWSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/COC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3)C)C)C

Origin of Product

United States

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